3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol
Description
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles. These compounds contain a thiazole ring substituted at positions 2, 4, and 5. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Properties
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15(12(2)8-11)16-10-21-17(19-16)18-13-4-3-5-14(20)9-13/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVJUUTXOEDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-aminophenol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, making it a potential candidate for the development of new drugs and therapeutic agents.
Medicine: The compound’s antibacterial, antifungal, and anti-inflammatory properties make it a valuable compound for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and proliferation .
Comparison with Similar Compounds
3-{[4-(2,4-dimethylphen
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
